molecular formula C8H13N3OS B2934285 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime CAS No. 477859-95-3

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime

Cat. No. B2934285
CAS RN: 477859-95-3
M. Wt: 199.27
InChI Key: KEYKOWUHUZYIAS-POHAHGRESA-N
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Description

Oximes are a class of imines, with the general formula R1R2C=NOH, where R1 is an organic side-chain and R2 can be a hydrogen atom (forming an aldoxime) or another organic group (forming a ketoxime). The O-substituted group of oximes forms a closely related group of compounds .


Synthesis Analysis

Oximes are usually synthesized by the addition of hydroxylamine to an aldehyde or a ketone . The preparation of oximes involves the reaction of an aldehyde or ketone with hydroxylamine (NH2OH) in a weakly acidic medium, producing oxime and eliminating water molecules .


Molecular Structure Analysis

The structure of an oxime is a two-sided chain with a central atom consisting of carbon. The two side chains differ entirely from each other. One of the two chains comprises a hydroxyl group .


Chemical Reactions Analysis

Oximes are versatile synthons in organic chemistry. They can be converted into nitriles, nitro compounds, nitrones, amines, amides, and they can also be exploited in the synthesis of azaheterocycles .


Physical And Chemical Properties Analysis

Oximes have about 3 characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum. The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones. These compounds are present in the form of colorless crystals and are said to be less soluble in water .

Scientific Research Applications

Biological Activity of Heterocyclic Systems Heterocyclic systems, including those based on 1,3,4-thiadiazole and 1,3,4-oxadiazole, are critical for medicinal chemistry due to their versatile pharmacological potential. These scaffolds have been identified as crucial structural components in biological agents with antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. Their broad pharmacological applications are attributed to the wide possibility for chemical modification and the expression of diverse pharmacological activities, highlighting their importance for drug discovery and development. The analysis of biological activities associated with these heterocyclic systems confirms their versatile pharmacological potential, providing a foundation for further studies into chemical and pharmacological properties with potential applications in medicine (Lelyukh, 2019).

Synthesis and Pharmacology of Oxadiazole Derivatives The synthesis and pharmacological evaluation of oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole, have shown significant promise in recent years. These compounds exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their favorable physical, chemical, and pharmacokinetic properties, which significantly enhance their pharmacological activity via hydrogen bond interactions with biomacromolecules, underline the importance of oxadiazole as a biologically active unit in drug development (Wang et al., 2022).

Therapeutic Worth of 1,3,4-Oxadiazole Compounds Research into the development of 1,3,4-oxadiazole-based derivatives for medicinal applications continues to be a significant focus. These compounds have demonstrated a wide range of bioactivities, making them attractive candidates for the treatment of various diseases. The structural feature of the 1,3,4-oxadiazole ring, particularly its ability to effectively bind with different enzymes and receptors through numerous weak interactions, has facilitated the exploration of these derivatives as potential medicinal agents with high therapeutic potency (Verma et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde oxime is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound interacts with its target, AChE, by reactivating the enzyme . This compound is part of a class of molecules known as oximes, which are known for their ability to reactivate AChE . The reactivation of AChE is achieved by the removal of the phosphyl moiety from the active site serine of AChE .

Biochemical Pathways

It is known that the compound plays a role in the cholinergic system by interacting with ache . By reactivating AChE, this compound helps to regulate the levels of acetylcholine, a key neurotransmitter, thereby influencing various neurological pathways .

Pharmacokinetics

Oximes in general are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

The primary result of the action of this compound is the reactivation of AChE . This leads to the breakdown of acetylcholine, thereby regulating nerve signal transmission . This can have significant effects at the molecular and cellular levels, influencing a variety of physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, as well as the presence of other substances that may interact with the compound

Safety and Hazards

The safety and hazards of a specific oxime would depend on its specific structure and properties. As a general class, oximes can exhibit a range of toxicities and hazards .

Future Directions

Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

properties

IUPAC Name

(NZ)-N-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-3-11(4-2)8-9-5-7(13-8)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKOWUHUZYIAS-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=C(S1)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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